25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
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Overview
Description
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is a compound with the molecular formula C40H65N3O4S and a molecular weight of 684.03 . It belongs to the Vitamin D3 family and is an analog of Vitamin D3 . It is commonly used in food and beverage analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of 40 carbon atoms, 65 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The IUPAC name for this compound is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide .Physical and Chemical Properties Analysis
This compound is an off-white to pale yellow solid . It has a flash point of -86.0°C and should be stored at a temperature of -86°C .Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCHUHMJQYIG-KSKKSAFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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